1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and significant presence in natural products.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is the brain, where it exhibits a broad spectrum of action . It is an endogenous substance that has gained interest due to its high pharmacological potential .
Mode of Action
This compound interacts with its targets in the brain, leading to a variety of effects. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that it may have a neuroprotective effect, preventing damage to neurons .
Biochemical Analysis
Biochemical Properties
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, THIQs, the parent compounds of this compound, can interact with the agonistic conformation of dopamine (DA) receptors . They inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, shifting DA catabolism toward COMT-dependent O-methylation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit both MAO-A and B enzymes activity and increase neurotransmitters levels in the brain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and solvents like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or the use of reducing agents such as sodium borohydride or sodium cyanoborohydride to achieve the desired tetrahydroisoquinoline structure .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective properties and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A compound with both neurotoxic and neuroprotective effects.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, widely studied for its biological activities
Uniqueness: 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-12-11-5-4-9(2)8-10(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJWBLHFTAFSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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